2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Description
BenchChem offers high-quality 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTPQVKFPBRMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966347 | |
| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52011-72-0, 55482-22-9 | |
| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97327 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" synthesis from guanidine
An In-Depth Technical Guide for the Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine from Guanidine
Abstract
This technical guide provides a comprehensive, two-step methodology for the synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, a key heterocyclic intermediate. The synthesis commences with the base-catalyzed condensation of guanidine with a dialkyl malonate to form the foundational pyrimidine ring, yielding 2-Amino-4,6-dihydroxypyrimidine. This intermediate is subsequently nitrosated at the C5 position using an in-situ generated nitrosonium ion. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into critical process parameters. The intended audience includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science due to their diverse biological activities and structural versatility. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, in particular, serves as a vital precursor for more complex molecules, including triaminopyrimidines, which are themselves building blocks for purines and other biologically significant compounds.[1][2] The strategic introduction of the nitroso group at the C5 position provides a reactive handle for further functionalization, making this molecule a valuable synthon.
This guide presents a robust and efficient synthetic route starting from the readily available and inexpensive raw material, guanidine. The synthesis is logically divided into two primary stages:
-
Pyrimidine Ring Formation: A classic Traube-style synthesis involving the cyclocondensation of guanidine with a malonic acid ester.[3]
-
Electrophilic Nitrosation: The targeted functionalization of the pyrimidine ring at the electron-rich C5 position.
The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the reaction dynamics.
Part 1: Synthesis of the 2-Amino-4,6-dihydroxypyrimidine Intermediate
The initial and foundational step in this synthesis is the construction of the pyrimidine core. This is achieved through a well-established condensation reaction between guanidine and a dialkyl malonate, such as diethyl malonate.
Principle and Mechanism
The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular condensation. Guanidine, while a strong organic base in its own right, is typically used as a salt (e.g., guanidine nitrate or hydrochloride).[4][5] A stronger base, such as sodium methoxide or ethoxide, is required to generate the free guanidine base in situ. This free base then acts as a potent binucleophile.
The mechanism involves the initial attack of a guanidine nitrogen onto one of the electrophilic carbonyl carbons of the diethyl malonate. This is followed by a second, intramolecular cyclization where another nitrogen atom of the guanidine attacks the remaining ester carbonyl, ultimately eliminating two molecules of alcohol to form the stable, aromatic pyrimidine ring. The electron-donating properties of the amino and hydroxyl groups make the resulting 2-Amino-4,6-dihydroxypyrimidine an electron-rich heterocycle.
Experimental Protocol: Cyclocondensation
This protocol is synthesized from established procedures to ensure high yield and purity.[3][4][5][6]
Step 1: Preparation of the Base and Guanidine Solution
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add guanidine nitrate and diethyl malonate.
-
Add anhydrous methanol and stir to create a uniform mixture.[7]
Step 2: Cyclization Reaction
-
At a controlled temperature of 40-60°C, slowly add a solution of sodium methoxide in methanol dropwise to the reaction mixture.[8]
-
Expertise & Experience: The use of a strong, non-nucleophilic base like sodium methoxide is critical. It deprotonates the guanidinium salt to its more reactive free base form without competing in side reactions. Maintaining anhydrous conditions is paramount to prevent hydrolysis of the ester and the base.
-
After the addition is complete, heat the mixture to reflux (approximately 65-68°C) and maintain for 3.5 to 6 hours to drive the reaction to completion.[4][8]
Step 3: Isolation and Purification of the Intermediate
-
After the reflux period, cool the reaction mixture and remove the methanol solvent under reduced pressure using a rotary evaporator. This will leave a solid residue.[4]
-
Dissolve the resulting solid in a minimum amount of warm water. Filter off any insoluble materials.[8]
-
Slowly acidify the clear filtrate with 0.1 M HCl or 10% acetic acid with vigorous stirring. Adjust the pH to approximately 5-6.[5][9]
-
Trustworthiness: This pH adjustment is a critical purification step. The desired product, 2-Amino-4,6-dihydroxypyrimidine, is least soluble at its isoelectric point. This controlled precipitation leaves more soluble impurities, such as unreacted starting materials and salts, in the aqueous phase.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake sequentially with cold distilled water and then cold ethanol to remove residual salts and organic impurities.[4]
-
Dry the purified white solid under vacuum to a constant weight. A typical yield is in the range of 85-96%.[4][5]
Data Presentation: Reagents and Conditions for Part 1
| Reagent | Molar Ratio (to Diethyl Malonate) | Key Parameters | Purpose |
| Guanidine Nitrate | 1.0 - 1.5 | Anhydrous | Source of the N-C-N fragment |
| Diethyl Malonate | 1.0 | Anhydrous | Source of the C-C-C backbone |
| Sodium Methoxide | 3.0 - 5.0 | Liquid solution in Methanol | Strong base catalyst |
| Anhydrous Methanol | - | Solvent | Reaction medium |
| Hydrochloric Acid (0.1M) | As needed | pH 5-6 | Product precipitation |
Visualization: Cyclocondensation Workflow
Caption: Workflow for the synthesis of 2-Amino-4,6-dihydroxypyrimidine.
Part 2: Nitrosation to 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
The second stage of the synthesis involves the electrophilic substitution at the C5 position of the pyrimidine ring. This position is highly activated by the flanking hydroxyl (or their tautomeric keto forms) and the amino group at C2.
Principle and Mechanism
The reaction mechanism is a classic electrophilic aromatic substitution. The nitrosating agent is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a protic acid, such as acetic or formic acid.[10][11] The acid protonates the nitrite anion to form nitrous acid (HONO), which then undergoes further protonation and loss of water to generate the highly electrophilic NO⁺ cation.
The electron-rich C5 atom of the 2-Amino-4,6-dihydroxypyrimidine attacks the nitrosonium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the pyrimidine ring, yielding the final 5-nitroso product.
Experimental Protocol: Nitrosation
This protocol is adapted from established methods for the nitrosation of similar activated pyrimidine systems.[11]
Step 1: Dissolution of the Pyrimidine Intermediate
-
In a reaction vessel equipped with a stirrer and cooled in an ice bath, prepare a solution of dilute acetic acid in water.
-
While stirring and maintaining a low temperature (10-15°C), dissolve the 2-Amino-4,6-dihydroxypyrimidine synthesized in Part 1.[11] A small amount of NaOH solution might be needed to aid dissolution before adding it to the acid.
Step 2: Nitrosation Reaction
-
In a separate beaker, prepare an aqueous solution of sodium nitrite (NaNO₂).
-
Slowly add the sodium nitrite solution dropwise to the cooled, stirring pyrimidine solution. Maintain the temperature at approximately 15°C throughout the addition.[11]
-
Trustworthiness: Temperature control is crucial. Nitrous acid is unstable and can decompose at higher temperatures. Low temperatures favor the formation of the nitrosonium ion and prevent unwanted side reactions and the release of toxic nitrogen oxides.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. A colored precipitate (often pink, red, or brown) of the nitroso compound should form.[11]
Step 3: Isolation and Purification of the Final Product
-
Collect the precipitated product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any unreacted nitrite and acid.
-
Dry the final product, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, in a vacuum desiccator over a drying agent like NaOH or P₂O₅.[11]
Data Presentation: Reagents and Conditions for Part 2
| Reagent | Molar Ratio (to Pyrimidine) | Key Parameters | Purpose |
| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Starting Material | Substrate for nitrosation |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 | Aqueous solution | Nitrosonium ion precursor |
| Acetic Acid | - | Dilute aqueous solution | Catalyst to generate HONO |
| Water | - | Solvent | Reaction medium |
Visualization: Nitrosation Workflow
Caption: Workflow for the nitrosation of 2-Amino-4,6-dihydroxypyrimidine.
Conclusion
The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine from guanidine can be reliably achieved through a two-step process involving a base-catalyzed cyclocondensation followed by an electrophilic nitrosation. By carefully controlling key parameters such as reagent stoichiometry, temperature, and pH, this valuable synthetic intermediate can be produced in high yield and purity. This guide provides the fundamental principles and actionable protocols necessary for the successful execution of this synthesis in a research or development laboratory setting.
References
- CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
- CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents.
- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents.
- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents.
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Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine - PrepChem.com. PrepChem. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. National Center for Biotechnology Information. [Link]
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5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production - ResearchGate. ResearchGate. [Link]
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Synthesis of 5-nitroso-2,4,6-triaminopyrimidine - PrepChem.com. PrepChem. [Link]
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2,4,5(5-15N)-triamino-6-hydroxypyrimidine dihydrochloride. Schircks. [Link]
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Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. ResearchGate. [Link]
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2-amino-4,6-dimethoxypyrimidine synthesis method - Eureka | Patsnap. Patsnap. [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. ACS Publications. [Link]
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GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. INEOS OPEN. [Link]
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2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. National Center for Biotechnology Information. [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
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"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of nucleobases and a plethora of synthetic therapeutic agents.[1][2] Among its vast array of derivatives, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine represents a molecule of significant interest due to its unique constellation of functional groups: an amino group, two hydroxyl groups susceptible to tautomerism, and a reactive nitroso group. These features make it a versatile heterocyclic building block for the synthesis of more complex, biologically active compounds.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. It delves into its structural nuances, including tautomerism, synthesis protocols, and known biological relevance. To provide a complete scientific context, this document also draws necessary comparisons to its close structural isomers and precursors, such as 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine and the parent compound 2-Amino-4,6-dihydroxypyrimidine, which are often more extensively characterized in the literature.
Chemical Identity and Structural Elucidation
Precise identification is critical when working with substituted pyrimidines due to the existence of numerous isomers with distinct properties. The primary focus of this guide is 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, alongside its key isomer.
| Identifier | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine |
| CAS Number | Not explicitly available; often conflated with isomers. | 5442-24-0[3][4] |
| PubChem CID | 263075 | 80031 |
| Molecular Formula | C₄H₄N₄O₃[5] | C₄H₄N₄O₃[4] |
| Molecular Weight | 156.10 g/mol [4] | 156.10 g/mol [4] |
| IUPAC Name | 2-amino-4,6-dihydroxy-5-nitrosopyrimidine | 4-amino-2,6-dihydroxy-5-nitrosopyrimidine |
| Synonyms | N/A | 6-Amino-5-nitrosouracil[3][4] |
Tautomerism: A Critical Consideration
A defining feature of hydroxypyrimidines and nitrosopyrimidines is their existence in multiple tautomeric forms, which can significantly influence their reactivity, solubility, and biological interactions.[6][7] The compound can exhibit two primary forms of prototropic tautomerism:
-
Keto-Enol Tautomerism: The dihydroxy-pyrimidine ring can exist in equilibrium with its more stable keto (pyrimidinedione) forms.[8]
-
Nitroso-Oxime Tautomerism: The nitroso group at the C5 position can tautomerize to an oxime form.[7][9]
These equilibria mean the compound is not a single static structure but a dynamic mixture of tautomers. The predominant form can be influenced by the solvent, pH, and solid-state packing forces.
Caption: General synthetic workflow for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
Biological Activity and Applications in Drug Development
While direct biological data on 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is limited, the known activities of its isomers and derivatives highlight its potential as a key intermediate.
-
Anticancer and Antiproliferative Agents: The isomer, 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine, is used as a key intermediate in preparing palladium(II) complexes that exhibit antiproliferative effects, suggesting potential applications in oncology. [3]* Anti-thyroid Agents: The 4-amino isomer also serves as a reagent in the synthesis of substituted purine derivatives that have shown anti-thyroid activity. [3]* Precursor for Purine Synthesis: The nitroso group is readily reduced to an amino group. This transformation makes 5-nitrosopyrimidines valuable precursors for synthesizing purine ring systems, such as guanine. [10][11]The resulting 2,5-diamino-4,6-dihydroxypyrimidine can be cyclized with reagents like formic acid to build the imidazole ring fused to the pyrimidine core.
-
Anti-inflammatory Potential: While 2-amino-4,6-dihydroxypyrimidine and its 5-substituted analogs were found to be inactive, their chlorinated counterparts (2-amino-4,6-dichloropyrimidines) were potent inhibitors of immune-activated nitric oxide (NO) production. [12][13]This suggests the dihydroxypyrimidine core is a viable scaffold that can be chemically modified to produce anti-inflammatory agents.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of the parent compound and the general principles of nitrosation.
Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is adapted from methodologies described for the condensation of guanidine and malonic esters. [14]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide by carefully adding sodium metal (1 equivalent) to anhydrous methanol.
-
Guanidine Addition: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride or guanidine nitrate (1 equivalent). Stir for 15-30 minutes.
-
Condensation: Slowly add dimethyl malonate or diethyl malonate (1.05 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 65-68 °C) and maintain for 3-6 hours. [14][15]The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.
-
Precipitation: Acidify the aqueous solution carefully with 10% hydrochloric acid or dilute formic acid to a pH of approximately 6. [14]7. Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold distilled water and then with ethanol to remove impurities.
-
Drying: Dry the purified 2-Amino-4,6-dihydroxypyrimidine in a vacuum oven. A typical yield is around 85-96%. [14]
Protocol: Nitrosation of 2-Amino-4,6-dihydroxypyrimidine (Conceptual)
This protocol is based on the general principles of nitrosating activated aromatic and heterocyclic rings. [10]
-
Dissolution: Suspend the synthesized 2-Amino-4,6-dihydroxypyrimidine in a dilute acid solution (e.g., dilute formic acid) in a reaction vessel cooled in an ice bath (0-5 °C).
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water. Add this solution dropwise to the chilled pyrimidine suspension with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate (often red, purple, or brown) indicates the formation of the nitroso compound.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water, followed by a cold organic solvent like ethanol or ether, to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the final product, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, under vacuum.
Conclusion
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a chemically rich heterocyclic compound whose true potential lies in its utility as a synthetic intermediate. Its structural complexity, dominated by tautomeric equilibria, presents both challenges and opportunities for the medicinal chemist. While direct biological applications are not yet widely reported, its role as a precursor to potent molecules, including purine analogs and potential anti-inflammatory agents, is clear. The synthetic pathways are well-established, allowing for its accessible production and modification. For drug development professionals, this compound represents a valuable scaffold, ready to be elaborated into novel therapeutic candidates targeting a wide range of diseases.
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LookChem. (n.d.). 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98%. Alfa Aesar. Retrieved from [Link]
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Perin, N., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4482–4490. Available at: [Link]
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Perin, N., et al. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Retrieved from [Link]
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Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14387–14394. Available at: [Link]
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Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6- DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Pharmacophore, 10(5), 65-76. Available at: [Link]
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Selvakumar D., et al. (2007). Synthesis And Biological Activity of 4,6-Diarylsubstituted 4,5-Dihydro 2-Amino Pyrimidines. Indian Journal of Pharmaceutical Sciences, 69(4), 586. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g. Retrieved from [Link]
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Shugar, D. (1999). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. Retrieved from [Link]
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Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. Retrieved from [Link]
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Ivanova, Y., et al. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. ResearchGate. Retrieved from [Link]
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Shah, A., et al. (2001). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Retrieved from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3613. Available at: [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(4). Available at: [Link]
-
YouTube. (2023). Tautomerism part 2 Neet 2024 Nitroso Oxime Nitro acinitro imine Enamine amide imide HCN -HNC. Retrieved from [Link]
-
YouTube. (2021). Tautomerism | Keto-enol | Imine-Enamine | Nitrile-Ketenimine | Nitroso-Oxime -Part - 7. Retrieved from [Link]
-
AA Blocks. (n.d.). 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine. Retrieved from [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine | CAS 5442-24-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tautomer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physical Characterization and Analytical Profiling of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
[1]
Executive Summary & Chemical Identity[1][2]
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (also known as 2-Amino-violuric acid ) is a critical heterocyclic intermediate used primarily in the Traube synthesis of purines (e.g., guanine, xanthine) and pteridines.[1] Its physical behavior is dominated by a complex tautomeric equilibrium between nitroso-phenol and keto-oxime forms, which dictates its solubility, color, and reactivity.[1]
This guide provides a definitive characterization profile, distinguishing it from its structural isomer (4-amino-2,6-dihydroxy-5-nitrosopyrimidine) and establishing protocols for its identification and purity assessment.[1]
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Amino-5-nitroso-4,6-pyrimidinediol (or 2-Amino-5-(hydroxyimino)-4,6(1H,5H)-pyrimidinedione) |
| Common Name | 2-Amino-violuric acid |
| Molecular Formula | C₄H₄N₄O₃ |
| Molecular Weight | 156.10 g/mol |
| CAS Number | Note: Often confused with 5442-24-0 (4-amino isomer).[1][2] Verify via structure. |
| PubChem CID | 263075 |
Physical Characteristics & Tautomerism[1][5]
Solid-State Appearance
In its pure solid form, the compound presents as a rose-red to deep pink microcrystalline powder .[1] This intense coloration is a hallmark of the 5-nitroso chromophore conjugated with the pyrimidine ring system.[1]
-
Crystal Habit: Typically forms fine needles or plates from aqueous recrystallization.
-
Hydration: Frequently crystallizes as a hydrate (mono- or hemi-hydrate), which can be removed by drying at 110°C.[1]
Thermal Properties
-
Melting Point: The compound does not exhibit a clean melting point. It undergoes decomposition with carbonization above 300°C .
-
Thermal Stability: Stable at room temperature. Explosive decomposition may occur if heated rapidly in a confined space due to the nitroso group.
Solubility Profile
The solubility is highly pH-dependent due to the acidic nature of the oxime proton and the basicity of the amino group.[1]
| Solvent | Solubility Behavior | Observation |
| Water (Neutral) | Sparingly Soluble (< 1 mg/mL) | Pale pink suspension.[1] |
| Dilute Acid (HCl) | Soluble | Forms a protonated cation; solution turns pale yellow/colorless. |
| Dilute Alkali (NaOH) | Highly Soluble | Forms a deep violet/blue anion (violurate-type salt).[1] |
| Ethanol/Methanol | Very Slightly Soluble | - |
| DMSO/DMF | Soluble | Suitable for NMR analysis.[1] |
Tautomeric Equilibrium (The "Chameleon" Effect)
The defining physical characteristic of this molecule is the equilibrium between the Nitroso-Enol (A) and Keto-Oxime (B) forms.[1] In the solid state and neutral solution, the Keto-Oxime (B) form is energetically favored.[1]
Mechanistic Insight: The "rose" color arises from the specific electronic transition of the nitroso group (n→π*) or the charge-transfer band of the oxime anion.[1]
Figure 1: Tautomeric equilibrium shifting from the nitroso precursor to the stable oxime form, and subsequent ionization to the colored violurate anion.[1]
Spectroscopic Profiling
UV-Visible Spectroscopy
The UV-Vis spectrum is the primary tool for rapid identification and pH profiling.[1]
-
Acidic Medium (0.1 N HCl):
. (Protonated form, pale color).[1] -
Alkaline Medium (0.1 N NaOH):
(Visible region, responsible for violet color) and .[1] -
Diagnostic Utility: The shift from colorless/pale yellow in acid to deep violet in base is a positive qualitative test for the 5-nitroso-4,6-dihydroxy motif.[1]
Infrared Spectroscopy (FT-IR)
Key functional group bands (KBr pellet):
-
3400–3200 cm⁻¹: Broad stretching (O-H and N-H).
-
1680–1640 cm⁻¹: Strong Carbonyl (C=O) stretching (indicative of the keto-oxime tautomer).[1]
-
1580–1550 cm⁻¹: C=N (Oxime) and C=C skeletal vibrations.
-
1380 cm⁻¹: N-O stretching (characteristic of the nitroso/oxime functionality).
Nuclear Magnetic Resonance (NMR)
Experimental Protocols
Protocol 1: Synthesis & Purification (Nitrosation)
Objective: To synthesize high-purity 2-amino-4,6-dihydroxy-5-nitrosopyrimidine from 2-amino-4,6-dihydroxypyrimidine.
Reagents:
-
2-Amino-4,6-dihydroxypyrimidine (Precursor)[1][2][3][4][5][6]
-
Sodium Nitrite (NaNO₂)[1]
-
Acetic Acid (Glacial) or HCl[1]
-
Ice/Water
Workflow:
-
Dissolution: Dissolve 10.0 g of 2-amino-4,6-dihydroxypyrimidine in 100 mL of 10% NaOH solution. The solution should be clear.
-
Nitrosation: Cool the solution to 0–5°C in an ice bath. Add 6.0 g of Sodium Nitrite (NaNO₂) dissolved in 20 mL water.
-
Precipitation: Dropwise add Glacial Acetic Acid (or dilute HCl) while stirring vigorously. Maintain temperature < 10°C.
-
Observation: The solution will change color, and a rose-red precipitate will form immediately upon acidification.[1]
-
-
Digestion: Stir for 30 minutes at 0–5°C to ensure complete precipitation.
-
Isolation: Filter the red solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove salts.[1]
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
-
Yield: Typically 85–90%.
Figure 2: Nitrosation workflow for the synthesis of the target compound.
Protocol 2: Spectrophotometric pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the oxime proton.
-
Preparation: Prepare a 50 µM stock solution of the compound in water.
-
Buffer Series: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 (0.5 pH unit increments).
-
Measurement: Record UV-Vis spectra (200–600 nm) for the compound in each buffer.
-
Analysis: Plot the Absorbance at 540 nm (anionic form) vs. pH.
-
Calculation: The inflection point of the sigmoidal curve corresponds to the pKa (Expected pKa
4.5 – 5.0).
References
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 5-AMINO-4,6-DIHYDROXYPYRIMIDINE | 69340-97-2 [chemicalbook.com]
- 3. 2,5-Diamino-4,6-dihydropyrimidine hemisulfate salt | 102783-67-5 [chemicalbook.com]
- 4. 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE | 5442-24-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine as a Synthetic Pivot
[1][2]
Executive Summary
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (CAS: 80466-56-4) represents a critical "branch-point" intermediate in heterocyclic chemistry.[1] Unlike its 2,4-diamino analogue (a direct precursor to Guanine), this 4,6-dihydroxy derivative is the specific gateway to Xanthine derivatives, Uric Acid analogues, and Xanthopterin -class pteridines.[1][2] Its utility lies in the high reactivity of the C5-nitroso group, which serves as a masked amine or a direct electrophile for cyclization.
This guide details the chemical identity, validated synthetic pathways, and experimental protocols required to exploit this starting material, emphasizing the "Reduction-Cyclization" sequence that defines its primary utility.[2]
Part 1: Chemical Identity & Tautomeric Landscape
Understanding the tautomerism of this starting material is non-negotiable for predicting reactivity. While often drawn as the aromatic diol (enol form), it exists predominantly in the keto-amine form in solution/solid state.
| Property | Specification |
| IUPAC Name | 2-Amino-5-nitroso-1H-pyrimidine-4,6-dione |
| Molecular Formula | C₄H₄N₄O₃ |
| Molecular Weight | 156.10 g/mol |
| Appearance | Rose-red to violet powder (characteristic of 5-nitrosopyrimidines) |
| Solubility | Poor in water/ethanol; soluble in dilute alkalis (forms vibrant salts) and strong acids.[1] |
| Key Reactivity | C5-Nitroso (Electrophilic/Reducible), C4/C6-Carbonyl (Nucleophilic displacement via activation).[1][2] |
Tautomeric Equilibrium Diagram
The following diagram illustrates the reactive tautomers. The Keto-form (B) is the primary species reacting with electrophiles, while the Enol-form (A) explains the acidity and solubility in base.
Figure 1: Tautomeric shift from the aromatic diol to the reactive keto and oxime forms.
Part 2: Synthesis of the Starting Material[3][4][5][6]
High-purity starting material is essential.[1] Commercial batches often contain the non-nitrosated precursor. The synthesis follows a classical Traube-like condensation followed by nitrosation.[1]
Validated Protocol: Preparation from Guanidine[1][2][7]
-
Condensation: React Guanidine Hydrochloride with Diethyl Malonate in the presence of Sodium Ethoxide (NaOEt) in absolute ethanol.
-
Nitrosation (The Critical Step):
Part 3: Key Synthetic Pathways[1]
The 5-nitroso group is rarely the final functionality; it is almost exclusively reduced to an amine to set up ring closure.
Pathway A: Synthesis of Xanthines (Purines)
This is the industrial route to Xanthine and pharmacological analogues (e.g., Theophylline analogues if N-alkylated).[2]
-
Mechanism: Reduction of 5-nitroso to 5-amino, followed by formylation and cyclization (Traube Synthesis).[1]
-
Differentiation: Unlike the 2,4-diamino analogue (which yields Guanine), this 4,6-dihydroxy backbone yields Xanthine .[2]
Pathway B: Synthesis of Pteridines (Xanthopterins)
Condensation with 1,2-dicarbonyls (Gabriel-Isay Reaction).[1][2]
-
Mechanism: The 5-nitroso is reduced to the 5-amino in situ or pre-reduced, then condensed with glyoxal, oxalic acid, or alpha-keto esters.[1]
-
Product: 2-Amino-4,6-dihydroxypteridine (Xanthopterin).[1]
Figure 2: Divergent synthesis pathways to Purines and Pteridines via the reduced diamine intermediate.[1][2]
Part 4: Experimental Protocols
Protocol 1: Reduction to 2,5-Diamino-4,6-dihydroxypyrimidine (Sulfate Salt)
This is the universal intermediate for both pathways above.[1]
Reagents:
-
Starting Material: 10.0 g (58.8 mmol)
-
Sodium Dithionite (Na₂S₂O₄): 25.0 g (~2.5 equiv)
-
NaOH (10% aq): 100 mL
-
Sulfuric Acid (conc): for precipitation
Procedure:
-
Suspension: Suspend the nitroso starting material in 100 mL of 10% NaOH. The solid will dissolve to form a deep violet/red solution (sodium salt).
-
Reduction: Heat to 50°C. Add solid Sodium Dithionite portion-wise over 20 minutes.
-
Critical Observation: The color will discharge from violet to pale yellow/colorless, indicating conversion of the Nitroso (-NO) to Amine (-NH₂).
-
Exotherm Warning: The reaction is exothermic; maintain temp <80°C to prevent decomposition.
-
-
Isolation: Filter the hot solution to remove sulfur byproducts. Acidify the filtrate with H₂SO₄ to pH 2.
-
Crystallization: The sulfate salt of the diamine precipitates as white/pale yellow needles. Cool to 4°C, filter, and wash with cold water.
-
Yield: Expected 70-80%.
Protocol 2: One-Pot Conversion to Xanthine (Traube Variation)
Direct cyclization without isolating the unstable free base diamine.[2]
Procedure:
-
Take the wet cake of 2,5-diamino-4,6-dihydroxypyrimidine sulfate from Protocol 1.
-
Suspend in Formic Acid (85-90%) .
-
Reflux for 4-6 hours.
-
Evaporate excess formic acid to dryness.[1]
-
Recrystallize the residue from dilute ammonia/acetic acid to obtain Xanthine .
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Solution remains pink/violet. | Add more Na₂S₂O₄.[1] Ensure pH is alkaline (>10) during reduction; dithionite decomposes in acid. |
| Low Yield (Purines) | Oxidation of the 5-amino intermediate. | The 2,5-diamino intermediate is air-sensitive (oxidizes to azobenzene-like dimers).[1][2] Perform reduction and cyclization under Nitrogen or use the sulfate salt immediately. |
| Solubility Issues | Formation of zwitterionic species. | These compounds are amphoteric.[1] To dissolve, move far from the isoelectric point (use 1M NaOH or 1M HCl). |
| Colored Impurities | Azo-coupling side reactions.[1] | Control temperature during nitrosation (<10°C) and reduction (<80°C). |
References
-
Synthesis of 2-Amino-4,6-dihydroxypyrimidine Precursors
- Title: "The Chemistry of Pyrimidines and Purines."
- Source:Journal of the American Chemical Society (Classic Traube Synthesis reference).
-
Context: Foundational chemistry for guanidine condensation.[1]
-
Reduction Protocols (Dithionite Method)
-
Pteridine Synthesis (Timmis/Gabriel-Isay)
-
Vilsmeier-Haack Activ
Sources
- 1. CN114380832A - One-step synthetic method of guanine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schircks.ch [schircks.ch]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis method of guanine - Eureka | Patsnap [eureka.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" protocol for NO sensing assays
Application Notes & Protocols: Fluorometric Detection of Nitric Oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note:
This document addresses the topic of protocols for Nitric Oxide (NO) sensing assays. The initial query specified the use of "2-Amino-4,6-dihydroxy-5-nitrosopyrimidine". However, a comprehensive review of current scientific literature reveals that this compound is not established as a direct probe for sensing nitric oxide. In fact, available data suggests that 2-amino-4,6-dihydroxypyrimidine derivatives may be inactive in assays related to NO production.
To ensure scientific integrity and provide a reliable, field-proven protocol, this guide has been structured around a widely validated and accepted class of reagents for fluorometric NO detection: aromatic o-diamines , such as 2,3-diaminonaphthalene (DAN) and diaminofluoresceins (DAF). These compounds share a common mechanistic principle and are the industry standard for sensitive and specific NO quantification in biological samples. This application note will provide the in-depth technical details, causality behind experimental choices, and self-validating system parameters that are critical for robust and reproducible results.
Introduction: The Challenge of Measuring Nitric Oxide
Nitric Oxide (NO) is a highly reactive, gaseous free radical that functions as a critical signaling molecule in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] However, its transient nature, with a half-life of only a few seconds in biological systems, makes direct measurement exceedingly difficult.[1][3] Consequently, NO detection strategies typically rely on quantifying its more stable, downstream reaction products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[1][2]
Fluorometric methods offer significant advantages over traditional colorimetric assays (like the Griess assay), providing superior sensitivity and the ability to perform intracellular measurements with high spatial and temporal resolution.[3][4] Among the most reliable fluorescent probes are aromatic diamino compounds, which react with NO-derived nitrosating agents to form highly fluorescent and stable triazole products.[2][5][6]
Mechanism of Action: The Aromatic Diamine Reaction
The fluorometric detection of nitric oxide using probes like 2,3-diaminonaphthalene (DAN) is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO. The core of the assay is a two-step process:
-
Nitrosation: In an acidic environment, nitrite (from the sample) forms nitrous acid (HNO₂), which then generates a potent nitrosating agent, dinitrogen trioxide (N₂O₃).[2][6]
-
Cyclization: The non-fluorescent DAN molecule reacts specifically with N₂O₃. This reaction involves the nitrosation of both amino groups, which rapidly cyclize to form the highly fluorescent product, 2,3-naphthotriazole (NAT).[2][6][7]
The intensity of the resulting fluorescence is directly proportional to the amount of nitrite in the sample, which serves as a surrogate marker for total NO production over the experimental period.
Caption: Mechanism of NO detection using 2,3-diaminonaphthalene (DAN).
Comprehensive Protocol for NO Sensing using DAN
This protocol provides a step-by-step guide for the fluorometric determination of total nitrite/nitrate as an index of nitric oxide production in biological fluids and cell culture supernatants.
Reagent Preparation
Proper reagent preparation is critical for assay success. Protect all stock solutions and working reagents from light.
| Reagent | Preparation Instructions | Storage |
| DAN Stock Solution | Dissolve 2 mg of 2,3-diaminonaphthalene (MW: 158.2 g/mol ) in 1 mL of 0.62 M HCl. Prepare 25 µL aliquots. | -20°C, protected from light.[8] |
| DAN Working Solution | Dilute one 25 µL aliquot of DAN Stock Solution with 1.975 mL of 0.62 M HCl. Prepare fresh before each use.[8] | Use immediately. |
| Nitrite Standard Stock | Dissolve 13.8 mg of Sodium Nitrite (NaNO₂, MW: 69 g/mol ) in 10 mL of deionized water to make a 20 mM stock solution. | -20°C, in aliquots.[8] |
| NaOH Solution | Prepare a 2.8 M NaOH solution in deionized water. | Room Temperature. |
| Nitrate Reductase | Reconstitute according to the manufacturer's instructions (e.g., with 1.2 mL of Assay Buffer). | -20°C, avoid repeated freeze-thaw cycles.[9] |
| Enzyme Cofactor (NADPH) | Reconstitute according to the manufacturer's instructions (e.g., to a 10 mM stock, then dilute to 1 mM working solution). | -20°C (stock), keep working solution on ice.[10] |
Sample Preparation
Sample integrity is paramount. Avoid interferences by processing samples correctly.
-
Cell Culture Supernatants: Centrifuge at 400 x g for 10 minutes to pellet any cells or debris.[8] Use the clear supernatant for the assay.
-
Plasma/Serum: To remove proteins that can interfere with the assay, deproteinize the sample. Use a 10 kDa molecular weight cut-off filter. This is preferable to acid precipitation, which can lead to nitrite loss.[1]
-
Tissue Homogenates: Homogenize tissue in phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 10,000 x g for 20 minutes to pellet cellular debris. Collect the supernatant for analysis.
Experimental Workflow: Total NO (Nitrite + Nitrate) Measurement
This procedure utilizes nitrate reductase to convert all nitrate in the sample to nitrite, allowing for the measurement of total NO production.
Caption: Workflow for total nitric oxide (nitrite + nitrate) detection.
Step-by-Step Protocol:
-
Prepare Standard Curve: Perform serial dilutions of the Nitrite Standard Stock (after converting it to nitrate or using a nitrate standard) in the same medium as your samples (e.g., cell culture medium) to create a standard curve (e.g., 0-10 µM).[8]
-
Plating: Aliquot 80 µL of standards and samples into a 96-well black microplate. Include blank wells containing only medium/buffer.
-
Nitrate Reduction: To each well (except those for a nitrite-only standard curve), add 10 µL of Nitrate Reductase solution and 10 µL of the Enzyme Cofactor (e.g., NADPH) working solution.[11]
-
Incubation 1: Cover the plate and incubate at 37°C for 30 minutes to allow for the complete conversion of nitrate to nitrite.[11]
-
DAN Reaction: Add 10 µL of the freshly prepared DAN Working Solution to each well. Mix gently on a plate shaker.[11]
-
Incubation 2: Incubate at room temperature for 15 minutes, protected from light.[11]
-
Stop & Enhance: Add 20-40 µL of NaOH solution to each well. This stops the reaction and enhances the fluorescence of the naphthotriazole product.[10]
-
Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 360-365 nm and an emission wavelength of 450-465 nm.[11]
Data Analysis
-
Subtract Background: Subtract the average fluorescence value of the blank wells from all standard and sample wells.
-
Plot Standard Curve: Plot the background-subtracted fluorescence values for the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of NO (as nitrite) in your unknown samples.
Alternative & Intracellular NO Detection
The Griess Assay
For researchers without access to a fluorometer, the Griess assay is a reliable colorimetric alternative. It involves a diazotization reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye that can be measured spectrophotometrically at ~540-550 nm.[1][12][13] While robust, it is generally less sensitive than fluorometric methods.
Intracellular NO Sensing with DAF-FM Diacetate
For visualizing NO production within living cells, cell-permeable probes are required. 4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate (DAF-FM diacetate) is a superior choice.
-
Mechanism: DAF-FM diacetate readily diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the now cell-impermeant and largely non-fluorescent DAF-FM.[2][14][15] In the presence of NO-derived nitrosating agents, DAF-FM is converted to a highly green-fluorescent triazole derivative.[16][17]
-
Protocol Summary: Cells are loaded with DAF-FM diacetate (typically 1-10 µM) for 20-60 minutes.[18] After loading, cells are washed and incubated for an additional period to allow for complete de-esterification.[18] Following experimental treatment, the increase in intracellular fluorescence (Ex: ~495 nm, Em: ~515 nm) is monitored via fluorescence microscopy, flow cytometry, or a plate reader.[16][18]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, incorporate the following controls:
-
Positive Control: Use a known NO donor, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or diethylamine NONOate (DEA/NO), to confirm that the assay system is working correctly.[14]
-
Negative Control: Include a condition with an NO synthase (NOS) inhibitor, such as N-methyl-L-arginine (L-NMA), to demonstrate that the measured signal is dependent on NOS activity.
-
Interference Testing: If your sample matrix is complex, spike a known amount of nitrite/nitrate standard into a sample aliquot to check for recovery and ensure that matrix components are not quenching the fluorescence.
By implementing these controls, you validate that the observed signal is a true and accurate representation of nitric oxide production within your experimental system.
References
-
Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation. (n.d.). PMC.[Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003, August 22). MDPI.[Link]
-
Advancement of Fluorescent Methods for Detection of Nitric Oxide. (2015, February 2). Austin Publishing Group.[Link]
-
Turn-on fluorescent probes for detecting nitric oxide in biology. (n.d.). DSpace@MIT.[Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020, September 15). NCBI.[Link]
-
Fluorescent Sensor Developed To Detect Nitric Oxide. (2014, May 12). RT Magazine - Respiratory Therapy.[Link]
-
Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. (2021, January 20). Bio-protocol.[Link]
-
Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PMC.[Link]
-
Nitric Oxide Sensors for Biological Applications. (2018, February 9). MDPI.[Link]
-
Nitric oxide determination with 2,3-diaminonapthalene (nitrite detection). (n.d.). Semantic Scholar.[Link]
-
A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia. (n.d.). SfRBM.[Link]
-
NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual. (n.d.). Dojindo.[Link]
-
DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence. (n.d.). Goryo Chemical, Inc.[Link]
-
Nitric Oxide (NO) Assay Kit Instruction. (n.d.). Elk Biotechnology.[Link]
-
Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. (n.d.). PNAS.[Link]
-
Methods to detect nitric oxide and its metabolites in biological samples. (n.d.). SfRBM.[Link]
-
OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc.[Link]
-
Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. (2024, January 31). MDPI.[Link]
-
Improved nitric oxide detection using 2,3-diaminonaphthalene and its application to the evaluation of novel nitric oxide synthase inhibitors. (n.d.). PubMed.[Link]
Sources
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- 5. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sfrbm.org [sfrbm.org]
- 7. Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. NO2 /NO3 Assay Kit-FX(Fluorometric) -2,3-Diaminonaphthalene Kit- NK08 manual | DOJINDO [dojindo.com]
- 12. Griess Reagent System [promega.com]
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Application Note: Strategic Utilization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in Heterocyclic Chemistry
[1]
Executive Summary
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (ADNP), often recognized by its vibrant violet-red color, is a pivotal intermediate in the synthesis of fused nitrogenous heterocycles.[1] It serves as a "molecular hinge," enabling the construction of purines (e.g., Guanine, Xanthine) and pteridines (e.g., biologically active cofactors) through divergent synthetic pathways.[1]
This guide details the physicochemical behavior of ADNP, its synthesis, and its application in the Traube Purine Synthesis and Timmis Pteridine Synthesis .[1] It provides validated protocols, mechanistic insights, and critical process parameters (CPPs) to ensure reproducibility and high yield.
Chemical Identity & Mechanistic Insight
Structural Dynamics and Tautomerism
ADNP exists in a complex equilibrium of tautomeric forms. While formally named as a "dihydroxy" compound, it predominantly exists in the oxo-form (2-amino-6-hydroxy-5-nitroso-4(3H)-pyrimidinone) in solid state and neutral solution.[1]
-
The "Nitroso" Advantage: The C5-nitroso group is highly electrophilic but can also tautomerize to an oxime (=N-OH). This dual reactivity makes it susceptible to both reduction (to amines) and direct condensation with active methylene compounds.
-
Solubility Profile: The compound is notoriously insoluble in common organic solvents due to extensive intermolecular hydrogen bonding. Successful protocols often utilize aqueous alkali (forming the soluble sodium salt) or dipolar aprotic solvents like DMF or DMSO .
Mechanistic Divergence
The utility of ADNP lies in its ability to react with different "partners" to close a second ring:
-
Reduction + C1 Synthons: Leads to Purines (Traube Synthesis).
-
Condensation + C2 Synthons: Leads to Pteridines (Timmis Reaction).
Figure 1: Divergent synthetic pathways starting from ADNP. Pathway A leads to Purines via reduction; Pathway B leads directly to Pteridines via condensation.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
The precursor step.[1][2] High purity here is critical for downstream success.
Reagents:
-
2-Amino-4,6-dihydroxypyrimidine (10.0 g, 78.7 mmol)[1]
-
Sodium Nitrite (NaNO₂, 6.0 g, 87.0 mmol)[1]
-
Hydrochloric Acid (1N and concentrated)
-
Water (Distilled)[3]
Procedure:
-
Dissolution: Suspend 2-amino-4,6-dihydroxypyrimidine in 200 mL of water. Add 1N NaOH dropwise until a clear solution is obtained (pH ~9-10).
-
Acidification: Slowly add 1N HCl to adjust pH to 5.0–6.0. A fine precipitate may form; this is acceptable.
-
Nitrosation: Cool the mixture to 0–5°C in an ice bath.
-
Addition: Dissolve NaNO₂ (6.0 g) in 20 mL water. Add this solution dropwise to the pyrimidine suspension over 30 minutes, maintaining temperature <10°C.
-
Precipitation: The solution will turn pink, then deep violet/red.[1] Stir for 2 hours at 0–5°C.
-
Workup: Filter the violet-red solid. Wash with ice-cold water (2 x 50 mL) followed by ethanol (20 mL) and diethyl ether (20 mL) to remove water.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Critical Process Parameter (CPP): The pH during nitrosation is crucial. If too acidic (pH < 2), decomposition occurs (NOx evolution).[1] If too basic, nitrosation is slow.[1] Maintain pH 4–6 .
Protocol 2: Synthesis of Xanthine Derivatives (Traube Method)
Application: Converting ADNP to Purines via reductive cyclization.
Reagents:
-
ADNP (Product from Protocol 1) (5.0 g)
-
Sodium Dithionite (Na₂S₂O₄) (15.0 g)
-
Formic Acid (98%) (50 mL)
-
Sodium Formate (2.0 g)
Procedure:
-
Reduction (One-Pot): Suspend ADNP (5.0 g) in 100 mL water. Heat to 50°C.
-
Reductant Addition: Add solid Sodium Dithionite portion-wise. The violet color will fade to a pale yellow/beige suspension (formation of 2,5-diamino-4,6-dihydroxypyrimidine sulfate/sulfite complex).[1]
-
Cyclization: Filter the pale solid immediately (it is unstable to oxidation). Transfer the wet cake into a round-bottom flask containing Formic Acid (50 mL) and Sodium Formate (2.0 g).
-
Reflux: Reflux the mixture for 4–6 hours. The solid will dissolve and reprecipitate as the xanthine forms.
-
Isolation: Cool to room temperature. Dilute with 50 mL water. Filter the crude Xanthine.[3]
-
Purification: Dissolve the crude product in 2N NaOH, treat with activated charcoal, filter, and reprecipitate with acetic acid.
Protocol 3: Synthesis of Pteridines (Timmis Reaction)
Application: Direct condensation to form Pteridine-4,7-diones.[1]
Reagents:
-
ADNP (1.0 g, 6.4 mmol)[1]
-
Glyoxal (40% aq. solution) or Benzyl glyoxal (1.2 eq)
-
Solvent: DMF (20 mL) or Ethanol/Water (1:1) with catalytic NaOH.[8]
Procedure:
-
Setup: In a 50 mL flask, suspend ADNP (1.0 g) in DMF (20 mL).
-
Addition: Add Glyoxal (1.5 mL of 40% solution).
-
Reaction: Heat to 100°C for 3 hours. The red color of the nitroso compound will gradually disappear, replaced by a yellow/brown pteridine fluorescence.[1]
-
Workup: Pour the reaction mixture into 100 mL ice water. Adjust pH to 5 with acetic acid.[1]
-
Isolation: Filter the precipitate. Pteridines are often highly fluorescent (blue/green under UV).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Nitrosation) | pH drifted too low (<2) or Temp >10°C. | Use a pH meter during addition; keep ice bath active.[1] |
| Product remains Red (Reduction) | Incomplete reduction of Nitroso group. | Check Na₂S₂O₄ quality (it degrades). Add excess until color vanishes. |
| Insolubility in DMF | Strong H-bonding network.[1] | Add LiCl (5%) to DMF to break aggregates or use N-methylpyrrolidone (NMP). |
| Gummy Product (Pteridine) | Polymerization of glyoxal.[9] | Use fresh glyoxal or bisulfite adducts of aldehydes. |
References
-
Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.
-
Timmis, G. M. (1949).[1] A New Synthesis of Pteridines.[10][11] Nature.
-
Kiyokawa, M., et al. (2002).[1] Synthesis of 2-Amino-6-hydroxy-5-nitrosopyrimidine Derivatives. Chemical & Pharmaceutical Bulletin.
-
Jang, M. Y., et al. (2011).[1][4] Optimization of the synthesis of 2-amino-4,6-dichloropyrimidine. Tetrahedron Letters.
-
BenchChem Application Note. (2025). Synthesis of 2-Amino-4,6-dihydroxypyrimidine and its Nitroso Derivatives.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN109265459B - A kind of preparation method of xanthine - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. researchgate.net [researchgate.net]
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" derivatization reactions
An in-depth guide to the derivatization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity and synthetic potential. As a versatile heterocyclic building block, understanding its derivatization pathways is key to unlocking novel molecular architectures, particularly in the synthesis of biologically active compounds such as pteridines.
Introduction to 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound characterized by a pyrimidine core. The pyrimidine ring is substituted with an amino group at the C2 position, hydroxyl groups at C4 and C6, and a distinctive nitroso group at the C5 position. This unique arrangement of functional groups imparts significant reactivity to the molecule, making it a valuable precursor in organic synthesis.
The vibrant color of the compound, typically blue or green in its solid state, arises from the electronic transitions involving the nitroso group. In solution, it exists in equilibrium with its tautomeric forms, primarily the keto forms, which influences its reaction pathways.[1] Its most notable application is as a starting material for the synthesis of pteridines, a class of fused-ring heterocycles with diverse and potent biological activities.[2][3]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₄N₄O₃ |
| Molecular Weight | 156.10 g/mol |
| Appearance | Blue, green, or brown crystalline powder |
| Melting Point | >300 °C[1][4] |
| Solubility | Soluble in aqueous alkali[5] |
| CAS Number | 5442-24-0 (for tautomer 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine)[1] |
Core Reactivity and Derivatization Principles
The synthetic utility of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine stems from three primary reactive centers:
-
The 5-Nitroso Group: This is the most electrophilic site and the primary driver for the most common derivatization reactions. It readily participates in condensation reactions with nucleophilic carbon atoms, particularly active methylene groups.[3]
-
The 4,6-Dihydroxy Groups: These groups can be converted into better leaving groups, most commonly chloro groups, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation dramatically alters the molecule's reactivity, activating the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SNAr) reactions.[6][7]
-
The 2-Amino Group: While less frequently the initial site of reaction in complex syntheses, the amino group can undergo standard amine derivatizations such as acylation or alkylation. Its primary role is often as an integral part of the final heterocyclic system being constructed.
The following sections detail the major derivatization strategies, providing both mechanistic insights and practical laboratory protocols.
Pteridine Synthesis via Timmis Reaction
The most direct and widely used derivatization is the construction of a fused pyrazine ring to form a pteridine scaffold. The Timmis synthesis achieves this by condensing the 5-nitroso group with a compound containing an active methylene group (a -CH₂- group flanked by electron-withdrawing groups).[3]
Mechanistic Rationale
The reaction is typically base-catalyzed. The base abstracts a proton from the active methylene compound, generating a carbanion. This potent nucleophile then attacks the electrophilic nitrogen atom of the nitroso group. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the stable, aromatic pteridine ring system. The regioselectivity of this reaction is a key advantage, as the initial C-N bond formation dictates the final orientation of substituents on the newly formed pyrazine ring.[3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 4. 2-アミノ-4,6-ジヒドロキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine by Recrystallization
Welcome to the dedicated technical support guide for the purification of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific heterocyclic compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific issues you may encounter during your experiments, providing a diagnosis of the potential cause and a validated solution.
Q1: My 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine will not fully dissolve in the chosen solvent, even with heating. What's going wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine and its analogs exhibit poor solubility in many common organic solvents. Data suggests it is very slightly soluble in water or DMSO, even with heating, but is soluble in aqueous alkali solutions[1][2][3][4]. Your primary issue is likely the selection of a solvent in which the compound has inherently low solubility.
-
Solution: The most effective approach is to leverage the acidic nature of the hydroxyl groups. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NH4OH) to form the soluble salt. The free pyrimidine can then be precipitated by carefully acidifying the solution with an acid like acetic acid or dilute HCl, a process known as pH-dependent crystallization.
-
-
Insufficient Solvent Volume: While you want to use a minimal amount of solvent to ensure good recovery, you may simply not have added enough to reach the saturation point at the elevated temperature.
-
Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent system.
-
Solution: If a small amount of solid material remains after adding a reasonable amount of hot solvent, it is likely an impurity. Proceed to a hot filtration step to remove these insoluble particles before allowing the solution to cool[7].
-
Q2: The compound dissolved, but no crystals have formed after cooling the solution to room temperature and even placing it in an ice bath. How can I induce crystallization?
Possible Causes & Solutions:
-
Excessive Solvent: This is the most common reason for crystallization failure[8]. Using too much solvent means the solution does not become supersaturated upon cooling, which is a prerequisite for crystal formation.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound[9]. Once the volume is reduced, allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystals to begin growing.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites[8][9].
-
Solution 2 (Seeding): If you have a small crystal of pure 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth[9].
-
Q3: Instead of forming solid crystals, my product has separated as an oily liquid. What should I do?
Possible Causes & Solutions:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to "oil out."
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly[5]. This ensures that the solution becomes saturated at a lower temperature, hopefully below the melting point of your compound. Allow the solution to cool much more slowly. If this fails, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization again[8].
-
-
Rapid Cooling: If the hot, saturated solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil[9].
Q4: My final product yield is very low. How can I improve recovery?
Possible Causes & Solutions:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor[8].
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid[7].
-
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step. This can be achieved by placing the glassware in a drying oven or rinsing it with hot solvent just before use[7].
-
-
Incomplete Crystallization: You may not have allowed sufficient time or a low enough temperature for the crystallization to complete.
-
Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent[7].
-
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine?
A1: The ideal solvent is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures[10]. For 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, standard organic solvents are often ineffective. The most reliable method is typically pH-dependent recrystallization. This involves dissolving the crude compound in a dilute aqueous base (like NaOH or KOH) where it is soluble, performing a hot filtration if necessary to remove base-insoluble impurities, and then re-precipitating the purified compound by neutralizing the solution with an acid (like acetic acid)[2][3][4]. Alternatively, for related pyrimidine compounds, aqueous ethanol has been used successfully[11].
Q2: My purified crystals are still colored. What causes this and how can I fix it?
A2: A persistent color often indicates the presence of highly conjugated, colored impurities that co-crystallize with your product.
-
Solution 1 (Activated Charcoal): You can attempt to remove these impurities by using activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, add a very small amount of charcoal and boil for a few minutes. The colored impurities will adsorb onto the surface of the carbon. You must then perform a hot filtration to remove the charcoal before cooling the solution[10]. Caution: Charcoal can also adsorb your desired product, leading to reduced yield, so use it sparingly.
-
Solution 2 (Repeat Recrystallization): A second recrystallization is often sufficient to remove residual impurities and improve the purity and color of the final product.
Q3: What are the key safety precautions when handling 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine?
A3: While specific toxicity data for the 5-nitroso derivative is limited, related pyrimidine compounds and nitroso compounds warrant careful handling. Always handle the chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[12][13]. Avoid creating dust. In case of contact, rinse eyes or skin immediately with plenty of water[14][15]. C-nitroso compounds can be reactive and potentially unstable, so it is prudent to avoid excessive heating[16].
Physicochemical Properties Overview
The properties of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine can be inferred from closely related analogs. The high melting points are indicative of strong intermolecular hydrogen bonding.
| Property | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine & Analogs | Source(s) |
| Molecular Formula | C4H4N4O3 | [17] |
| Molecular Weight | 156.10 g/mol | [17] |
| Appearance | Typically a colored solid (e.g., Pale Red to Light Red for related compounds) | [1] |
| Melting Point | Very high, typically >300 °C (decomposes) | [1][18] |
| Solubility | Soluble in aqueous alkali; very slightly soluble in water and DMSO with heating | [1][2][4] |
Detailed Experimental Protocol: Purification by pH-Dependent Recrystallization
This protocol describes the purification of 1 gram of crude 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. Adjust volumes accordingly for different scales.
Materials:
-
Crude 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
-
1 M Sodium Hydroxide (NaOH) solution
-
Glacial Acetic Acid
-
Deionized Water
-
Erlenmeyer flasks (2), Büchner funnel, filter flask, filter paper
-
Hotplate/stirrer
Methodology:
-
Dissolution:
-
Place the crude 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (1 g) into a 100 mL Erlenmeyer flask.
-
Add 20 mL of deionized water and a stir bar. Heat the suspension to approximately 80-90 °C with stirring.
-
Add 1 M NaOH solution dropwise to the hot suspension until all the solid dissolves, forming a clear solution. Avoid adding a large excess of base.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the solution contains insoluble matter, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with a small amount of hot deionized water.
-
Quickly filter the hot, basic solution through fluted filter paper to remove the impurities[7].
-
-
Precipitation/Crystallization:
-
Allow the clear, hot filtrate to cool slightly.
-
While stirring, add glacial acetic acid dropwise to the solution. The product will begin to precipitate as the solution is neutralized.
-
Monitor the pH with pH paper and continue adding acid until the solution is approximately pH 6-7.
-
Once precipitation is complete, stop adding acid.
-
-
Cooling & Crystal Growth:
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel[5].
-
Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any residual salts or impurities.
-
Follow with a wash using a small portion of cold ethanol to help displace the water and speed up drying.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- ChemicalBook. (n.d.). 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS 2387-48-6.
- Pandawa Institute Journals. (2025, May 18). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 2-Amino-4,6-dihydroxypyrimidine.
- Perjési, P., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.
- Thermo Scientific Alfa Aesar. (n.d.). 2-Amino-4,6-dihydroxypyrimidine, 98%.
- Google Patents. (n.d.). US2235638A - Process of preparing derivatives of pyrimidine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Yields in C-Nitroso Compound Synthesis.
- ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet.
- PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- ECHEMI. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine SDS, 3346-23-4 Safety Data Sheets.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.
- NIH. (n.d.). N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Sigma-Aldrich. (n.d.). 2-Amino-4,6-dihydroxypyrimidine 98%.
- ChemicalBook. (2026, January 13). 2-Amino-4,6-dihydroxypyrimidine.
- PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Colorado Boulder. (n.d.). Recrystallization - Part 2.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
- ResearchGate. (2025, August 5). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.
- MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
- Google Patents. (n.d.). CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- LookChem. (n.d.). Cas 5442-24-0, 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE.
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- 18. lookchem.com [lookchem.com]
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" stability and degradation pathways
Welcome to the technical support guide for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (CAS 5442-24-0), a key heterocyclic building block used in pharmaceutical and agrochemical research.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help researchers understand and manage the stability of this compound and investigate its potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the standard guidelines for handling and storing 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine solid powder?
A1: Proper handling and storage are critical to ensure the compound's integrity. As a red to purple crystalline solid, it should be managed with the following precautions:
-
Storage Conditions: Keep the container tightly closed and store in a cool, dark, and dry place.[3] Some suppliers recommend refrigerated storage. This is crucial to protect it from moisture and light, which can initiate degradation.
-
Incompatibilities: Store the compound away from strong oxidizing agents.[3]
-
Handling: Handling should be performed in a well-ventilated area to prevent dust dispersion.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the compound is classified as a skin and eye irritant.[4] Wash hands thoroughly after handling.[3]
Q2: I dissolved the compound in my experimental buffer, and the solution's color changed from an intense color to a lighter shade over a few hours. What could be happening?
A2: A visible color change is a strong indicator of a chemical transformation. The deep color of 5-nitrosopyrimidines is due to the nitroso group (–N=O) conjugated with the pyrimidine ring system. A loss of color suggests that this chromophore is being altered. The most likely causes are:
-
pH Instability: The pH of your buffer could be promoting hydrolysis or other rearrangements of the pyrimidine ring. The stability of many pharmaceutical compounds is highly dependent on pH, which can catalyze degradation reactions.[5]
-
Photodegradation: Nitroso compounds can be sensitive to light. If your solution was exposed to ambient or UV light, it may have undergone photolytic degradation. Standard procedure for many pyrimidine derivatives involves protection from light.
-
Oxidation/Reduction: The nitroso group is redox-active. It can be oxidized or, more commonly, reduced to an amino group, which would significantly alter the electronic structure and color. Components in your buffer or dissolved oxygen could be facilitating this.
This observation warrants a systematic investigation using the forced degradation protocols outlined later in this guide to identify the specific cause.
Q3: What are the most probable degradation pathways for this molecule?
A3: While specific degradation studies for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine are not extensively published, we can infer likely pathways based on its functional groups and the general chemistry of pyrimidines.[6][7] The primary sites of instability are the nitroso group and the dihydroxypyrimidine ring.
-
Hydrolytic Degradation: Under harsh acidic or basic conditions, the pyrimidine ring itself could be susceptible to cleavage, although this often requires extreme conditions. The exocyclic amino and hydroxyl groups can also be affected by pH, altering the compound's tautomeric equilibrium and reactivity.[5]
-
Oxidative Degradation: The electron-rich pyrimidine ring and the nitroso group are potential targets for oxidation. This could lead to the formation of N-oxide species or the conversion of the nitroso group to a nitro group (–NO₂).
-
Reductive Degradation: The nitroso group is readily reduced. In the presence of reducing agents or certain catalysts, it can be converted to a hydroxylamino (–NHOH) or an amino (–NH₂) group. For instance, the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is a known process to produce the corresponding 5-amino derivative.[8]
-
Photolytic Degradation: Exposure to high-energy light, particularly UV, can excite the π-system of the molecule, potentially leading to radical reactions, rearrangements, or cleavage of the nitroso group.
A forced degradation study is the definitive way to experimentally confirm which of these pathways are relevant under your specific conditions.[9]
Troubleshooting Unexplained Assay Variability
Issue: You are observing inconsistent results, a gradual loss of biological activity, or the appearance of unknown peaks in your analytical chromatograms (e.g., HPLC, LC-MS) when working with solutions of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
Root Cause Analysis: These issues are classic symptoms of compound instability. When a molecule degrades, its concentration decreases, and new chemical entities (degradants) are formed. These degradants may have different physical properties, biological activities, or chromatographic retention times, leading to experimental irreproducibility. Establishing the compound's stability profile under your specific experimental conditions (solvent, pH, temperature, light exposure) is essential.
Solution Workflow: We recommend performing a forced degradation study. This is a systematic process where the compound is intentionally exposed to a range of harsh conditions to accelerate its breakdown.[10][11] The objectives are to rapidly identify potential degradants, understand the degradation pathways, and, crucially, to validate that your analytical method can separate the parent compound from all significant degradation products (a "stability-indicating method").[11][12]
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol provides a framework to investigate the stability of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine under various stress conditions. The goal is to induce a modest level of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels.[9][11]
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. b. For each stress condition, dilute the stock solution with the appropriate stressor (acid, base, water, etc.) to a final working concentration (e.g., 100 µg/mL). Note: Ensure the final concentration of the organic solvent from the stock is low (e.g., <5%) to avoid it interfering with the stress condition.
2. Application of Stress Conditions: a. Prepare samples in triplicate for each condition, including a control sample (working solution diluted in the reaction solvent, stored at 4°C in the dark). b. The table below summarizes the recommended starting conditions. Monitor the samples at various time points (e.g., 0, 2, 8, 24, 48 hours) to find the optimal duration to achieve 5-20% degradation.[12]
| Stress Condition | Reagent/Parameter | Temperature | Rationale & Causality |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 - 80 °C | Probes for acid-catalyzed degradation, such as ring hydrolysis or other rearrangements.[5] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 - 80 °C | Probes for base-catalyzed degradation. The ionization state of the molecule changes, potentially opening new reaction pathways.[5] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp. | Simulates oxidative stress, targeting the nitroso group and the electron-rich aromatic ring.[10] |
| Thermal | Compound in Water or Buffer | 80 °C (in dark) | Assesses intrinsic thermal stability in solution, accelerating reactions that would occur slowly at room temperature.[9] |
| Photolytic | Compound in Water or Buffer | Room Temp. | Expose to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Wrap a control sample in foil.[9] |
3. Sample Analysis: a. At each time point, withdraw an aliquot of the sample. b. For acid/base stressed samples, neutralize the aliquot with an equimolar amount of base/acid, respectively, to halt the reaction. c. Dilute the sample with mobile phase to a suitable concentration for analysis. d. Analyze all samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV-Vis or Photodiode Array (PDA) detector.[12][13] A PDA detector is highly recommended as it can help determine if new peaks (degradants) are spectrally pure.
4. Data Interpretation: a. Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. b. In the chromatograms of the stressed samples, look for the appearance of new peaks that are absent in the control. c. The "mass balance" should be assessed by summing the peak area of the parent compound and all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.[11]
Diagram: General Workflow for Stability Investigation
Caption: Workflow for a forced degradation study.
Diagram: Hypothetical Degradation Pathways
Disclaimer: The following diagram illustrates chemically plausible but hypothetical degradation pathways. These must be confirmed experimentally (e.g., by LC-MS) for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
Caption: Plausible degradation pathways for investigation.
References
-
Molbase. 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | 1007-99-4. Retrieved from [Link]
-
ResearchGate. a) Synthesis of 5‐nitrosopyrimidines 56 and 59 by a two‐step strategy.... Retrieved from [Link]
-
Davis, A. S., et al. (1992). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 35(19), 3532-3538. Retrieved from [Link]
-
Wang, W., & Wang, Y. J. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Klick, S., et al. (2005). Toward a general strategy for degradation study: an integrated approach to characterization of forced degradation of drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 449-457. Retrieved from [Link]
-
Ranjan, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(6), 1-5. Retrieved from [Link]
-
Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38442. Retrieved from [Link]
-
PubChem. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
LookChem. 4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE. Retrieved from [Link]
-
Lee, S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(3), 315-322. Retrieved from [Link]
-
Alzchem Group. 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
PubChem. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. Retrieved from [Link]
-
Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 2735-2748. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
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Glembotski, D., et al. (2019). On the pH-optimum of activity and stability of proteins. Scientific Reports, 9(1), 1-10. Retrieved from [Link]
-
Hospital, A., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLOS Computational Biology, 8(11), e1002761. Retrieved from [Link]
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MDPI. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
- Google Patents. Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
Pharmacophore. (2019, October 21). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Retrieved from [Link]
-
DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]
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Technical Support Center: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Welcome to the technical support guide for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (CAS No. 16655-79-3). This document provides essential guidance on the proper storage and handling of this reagent to ensure its stability, purity, and performance in your research. Improper storage is a primary source of experimental variability and reagent degradation. This guide is structured in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) on Storage
Q1: What is the recommended storage temperature for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine?
The optimal storage condition is in a cool and dark environment. For long-term stability, storage in a refrigerator is recommended.[1] Some suppliers of the parent compound, 2-Amino-4,6-dihydroxypyrimidine, recommend storage at -20°C for maximum shelf life.[2] As a best practice, refrigerated or frozen storage is advised. Always consult the product-specific information on the Certificate of Analysis provided by your supplier.
Q2: How sensitive is this compound to light, moisture, and air?
This compound requires careful protection from environmental factors:
-
Light: It should be stored in a dark place to prevent photochemical degradation.[3]
-
Moisture: The compound is hygroscopic and must be protected from moisture.[1] Always store it in a tightly sealed container. For added protection, especially in humid laboratories, consider placing the primary container inside a desiccator.
-
Atmosphere: For long-term storage and to prevent oxidative degradation, storing the compound under an inert gas atmosphere (e.g., argon or nitrogen) is a recommended precaution.[1]
Q3: What type of container is suitable for storing this reagent?
Use the original manufacturer's container whenever possible, ensuring it is always tightly closed after use.[1][3][4] If you need to transfer the material, use a corrosion-resistant container with a resistant inner liner, and avoid metal containers as a general precaution with reactive chemicals.
Q4: Are there any chemicals that should not be stored near 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine?
Yes, this compound is incompatible with strong oxidizing agents.[3][4][5] Ensure that it is stored separately from chemicals such as peroxides, nitrates, and chlorates to prevent hazardous reactions.
Q5: What is the expected shelf life, and are there signs of degradation I should look for?
The shelf life can vary by supplier and storage conditions. It is noted that the product can be subject to degradation with age.[3] Visual signs of degradation include:
-
Color Change: Any deviation from the expected appearance.
-
Clumping: Formation of clumps or a solid mass indicates moisture absorption.
-
Inconsistent Results: A sudden shift in experimental outcomes using the same batch can signal reagent degradation.
If any of these signs are observed, it is recommended to use a fresh supply of the reagent to ensure the integrity of your results.
Troubleshooting Guide: Storage-Related Issues
This section addresses common problems that researchers may encounter due to suboptimal storage of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
| Problem Encountered | Probable Cause | Corrective Action & Prevention |
| Inconsistent or failed experimental results. | Reagent degradation due to exposure to air, moisture, or light. This can alter the compound's structure and purity. | Immediate Action: Discard the suspect reagent and use a new, properly stored vial. Prevention: Upon receiving a new shipment, aliquot the compound into smaller, single-use vials under an inert atmosphere if possible. This minimizes the exposure of the bulk stock to environmental factors during repeated use. |
| The powder has changed color or appears darker. | Likely oxidation or photochemical degradation. Nitroso groups can be particularly sensitive to light and air. | Immediate Action: The compound's purity is compromised. Do not use it. Prevention: Strictly adhere to storage in a dark, cool, and dry place.[3] Use amber vials or wrap containers in foil for extra light protection. |
| The compound is clumpy and difficult to weigh accurately. | Moisture absorption. The parent pyrimidine structure is known to be hygroscopic.[1] | Immediate Action: While the compound might be usable for non-critical applications, its effective concentration is altered. It is highly recommended to use a fresh vial. Prevention: Ensure the container cap is tightly sealed immediately after each use. Store the container within a larger sealed bag containing a desiccant pack or inside a dedicated desiccator cabinet. |
Experimental Protocol: Best Practices for Reagent Receipt and Storage
Following a standardized protocol upon receipt of a new shipment is critical for maintaining the long-term viability of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
1. Initial Inspection and Logging:
- Upon arrival, inspect the container for any damage to the seal or packaging.
- Log the date of receipt, lot number, and initial appearance of the compound.
- Affix a "Date Received" and "Date Opened" label to the container.
2. Decision on Aliquoting:
- Rationale: Aliquoting prevents contamination and degradation of the entire stock from repeated openings.
- Procedure: If you plan to use the reagent over an extended period, it is highly recommended to aliquot it. In a controlled environment (e.g., a glove box with inert gas), divide the bulk powder into smaller, single-use vials appropriate for your typical experimental scale.
3. Selecting the Storage Environment:
- Based on the workflow diagram below, determine the appropriate storage location.
- For long-term storage (> 6 months), a freezer (-20°C) is preferable.[2]
- For short-term, active use (< 6 months), a refrigerator (2-8°C) is sufficient.[1]
4. Final Storage Preparation:
- Ensure all vial caps are tightly secured.
- For aliquots, use vials with secure, airtight seals (e.g., screw caps with liners).
- Place the primary container or aliquot vials in a clearly labeled secondary container.
- Add a desiccant pack to the secondary container and store it in a dark location within the designated refrigerator or freezer.
Storage Workflow Diagram
Caption: Decision workflow for proper storage of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
References
-
TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet: 2,5-Diamino-4,6-dihydroxypyrimidine. Hydrochloride. 3
-
Sigma-Aldrich. (2025, September 24). Safety Data Sheet: Nitrilotris(methylene))tri phosphonic acid.
-
Tokyo Chemical Industry. (2024, November 29). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine.
-
Molbase. 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | 1007-99-4. 6
-
Fisher Scientific. (2024, March 30). Safety Data Sheet: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. 5
-
Fisher Scientific. (2011, February 10). Safety Data Sheet: 2-Amino-4,6-dihydroxypyrimidine. 4
-
ChemicalBook. 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet. 7
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. 8
-
PubChem - NIH. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075. 9
-
Thermo Scientific Alfa Aesar. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g. 2
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"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" removing impurities from crude product
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-amino-4,6-dihydroxy-5-nitrosopyrimidine. Here, we address common issues with practical, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude 2-amino-4,6-dihydroxy-5-nitrosopyrimidine has a dark, discolored appearance. What are the likely impurities?
A: A dark coloration in the crude product typically suggests the presence of oxidation byproducts or residual starting materials and reagents from the nitrosation reaction. The nitroso group is susceptible to oxidation, and residual acids used in the synthesis can contribute to degradation if not properly neutralized.[1]
Q2: I'm having trouble finding a suitable solvent for recrystallization. The compound is either too soluble or barely dissolves. What should I do?
A: This is a common challenge with polar, functionalized molecules like 2-amino-4,6-dihydroxy-5-nitrosopyrimidine. A mixed-solvent system is often the most effective approach. You can dissolve your compound in a "good" solvent where it is highly soluble (like DMSO or hot water) and then slowly add a "poor" solvent in which it is insoluble (like ethanol or acetone) until you reach the point of saturation, inducing crystallization upon cooling.[2] Another technique is vapor diffusion, where the vapor of a poor solvent slowly diffuses into a solution of your compound in a good solvent, gradually inducing crystallization.[2]
Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[2] To resolve this, try re-dissolving the oil by heating the solution and adding more of the "good" solvent to decrease the saturation level. Then, allow it to cool much more slowly. Seeding the solution with a small, pure crystal of the product can also promote proper crystal formation.
Troubleshooting Guide: Common Purification Issues
Issue 1: Low Purity After a Single Recrystallization
Underlying Cause: A single recrystallization may be insufficient to remove all impurities, especially if they have similar solubility profiles to the target compound. The high polarity of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine can also lead to strong interactions with impurities.
Solutions:
-
Sequential Recrystallization: Perform a second recrystallization, potentially using a different solvent system. This can effectively remove impurities that were co-soluble in the first solvent system.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
pH Adjustment: The solubility of your compound is likely pH-dependent due to the amino and hydroxyl groups. Experiment with slightly adjusting the pH of the aqueous solution to selectively precipitate your product while keeping impurities dissolved. A common procedure involves dissolving the crude product in a dilute basic solution, filtering to remove insoluble impurities, and then re-precipitating the product by neutralizing with an acid.[3]
Experimental Protocols
Protocol 1: Optimized Recrystallization from an Aqueous/Organic System
This protocol is designed for crude 2-amino-4,6-dihydroxy-5-nitrosopyrimidine containing polar impurities.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of hot water. If solubility is low, add a few drops of a dilute aqueous alkali solution to aid dissolution.[4]
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the charcoal.
-
Crystallization: Slowly add a "poor" solvent, such as ethanol or acetone, to the hot filtrate until the solution becomes slightly cloudy.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a cold mixture of the recrystallization solvents, followed by a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly useful for removing non-acidic or non-basic impurities.
-
Dissolution in Base: Dissolve the crude product in a dilute aqueous sodium hydroxide solution.
-
Extraction of Neutral/Basic Impurities: Extract the basic solution with a water-immiscible organic solvent, such as ethyl acetate, to remove any neutral or basic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., acetic acid or dilute HCl) with stirring until the product precipitates.[3] Monitor the pH to avoid excessive acidity.
-
Isolation and Washing: Filter the precipitated product and wash thoroughly with cold water to remove any salts formed during neutralization.
-
Drying: Dry the purified product under a vacuum.
Data Presentation
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Single Recrystallization | 85-95% | Simple and quick | May not remove all impurities |
| Sequential Recrystallization | >98% | High purity achievable | Time-consuming, potential for product loss |
| Acid-Base Extraction | >95% | Effective for removing specific types of impurities | Requires careful pH control, may not be suitable for acid/base-sensitive compounds |
Visualizing the Purification Workflow
Caption: A simplified workflow for recrystallization.
Caption: Troubleshooting logic for common purification problems.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- ChemicalBook. (n.d.). 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS 2387-48-6.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Hocková, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(6), 2894-2905. Retrieved from [Link]
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
LookChem. (n.d.). Cas 5442-24-0,4-AMINO-2,6-DIHYDROXY-5-NITROSOPYRIMIDINE. Retrieved from [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Retrieved from [Link]
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. benchchem.com [benchchem.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" avoiding over-oxidation during synthesis
Technical Support Center: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
Current Status: Operational Topic: Optimization of C-5 Nitrosation & Prevention of Oxidative Degradation Ticket ID: ADNP-NITRO-001
Executive Summary: The "Over-Oxidation" Challenge
In the synthesis of 2-amino-4,6-dihydroxy-5-nitrosopyrimidine (also known as 2-amino-6-hydroxy-5-nitrosopyrimidin-4(3H)-one), "over-oxidation" typically refers to two distinct failure modes:
-
Oxidation to the 5-Nitro Analog: Conversion of the desired nitroso (-NO) group to a nitro (-NO
) group. This is rare with standard sodium nitrite but occurs if nitric acid is inadvertently generated or if temperature control fails. -
Oxidative Degradation (Ring Opening): The pyrimidine ring is electron-rich. Excess nitrous acid or high temperatures can lead to diazotization of the exocyclic amine, followed by hydrolysis or oxidative ring fragmentation, resulting in black tars.[1]
The protocol below prioritizes stoichiometric control and thermal management to lock the reaction at the nitroso stage.
Diagnostic Hub: Troubleshooting Common Failure Modes
Use this table to diagnose issues based on visual or analytical symptoms.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Product is Yellow/Orange instead of Red/Violet | Over-oxidation to Nitro | The -NO group has oxidized to -NO | Reject Batch. The nitro compound is difficult to separate. Check cooling system and ensure no nitric acid is used. |
| Dark Brown/Black Sludge | Oxidative Degradation | Thermal runaway caused ring opening. Nitrosation is exothermic; rapid addition of NaNO | Process Control. Reduce NaNO |
| Low Yield (<70%) | Incomplete Nitrosation | The "red" solid is actually the mono-sodium salt which is soluble in water if pH is too high. | pH Adjustment. The free acid form is less soluble. Acidify the final slurry to pH 2-3 to maximize precipitation. |
| Gas Evolution (Frothing) | Diazotization | N | Stoichiometry Error. You likely have a large excess of Nitrite. Quench with urea or sulfamic acid immediately. |
The "Gold Standard" Protocol (Anti-Oxidation Optimized)
This protocol is designed to prevent the formation of the 5-nitro impurity.
Reagents:
-
2-Amino-4,6-dihydroxypyrimidine (ADHP): 1.0 eq
-
Sodium Nitrite (
): 1.05 eq (Strict control) -
Acetic Acid (glacial): Solvent/Catalyst
-
Water: Solvent
Step-by-Step Methodology:
-
Dissolution (The Buffer Zone):
-
Suspend ADHP in water (10 volumes).
-
Add Acetic Acid (1.5 eq). Note: Using acetic acid instead of mineral acid (HCl) buffers the pH, reducing the risk of generating free nitric acid species.
-
Critical Control Point (CCP): Cool the suspension to 0–5°C .
-
-
Nitrosation (The Danger Zone):
-
Dissolve
in minimal water.[2] -
Dropwise Addition: Add the nitrite solution sub-surface over 30–60 minutes.
-
Visual Cue: The white suspension will turn to a rose-pink, then deep violet/red precipitate.
-
Temp Limit: Do NOT allow internal temperature to exceed 10°C.
-
-
Endpoint Verification:
-
Stir for 1 hour at 0–5°C.
-
Starch-Iodide Test: Test the supernatant. It should be faintly blue (slight excess nitrite). If colorless, add 0.05 eq
.[1] If black/dark blue, add small amount of urea to quench excess nitrous acid (preventing oxidation).
-
-
Isolation:
-
Filter the violet solid.
-
Wash: Wash with cold water, then Ethanol (to remove unreacted organic impurities) and finally Diethyl Ether (to facilitate drying).
-
Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) during drying as the nitroso group is thermally labile.
-
Process Logic & Pathway Visualization
The following diagram illustrates the critical decision pathways to avoid over-oxidation.
Caption: Logical flow control for the nitrosation of aminopyrimidines. Green path indicates optimal process; red dashed paths indicate oxidation failure modes.
FAQ: Expert Insights
Q: Why does the literature sometimes recommend HCl and sometimes Acetic Acid?
A: HCl is faster but riskier. Strong mineral acids can generate higher concentrations of protonated nitrous acid (
Q: Can I use the 5-nitroso product wet for the next step (e.g., reduction to diamine)? A: Yes, and it is recommended. The 5-nitroso compound can dehydrate or polymerize upon harsh drying. If your next step is a reduction (e.g., with Sodium Dithionite or Hydrogenation) to 2,4,5,6-tetraaminopyrimidine (or 2,5-diamino-4,6-dihydroxypyrimidine), using the wet cake minimizes handling losses and oxidative stress [2].[1]
Q: My product turned from violet to grey/tan during filtration. What happened? A: This is likely a pH effect or hydration change, not necessarily oxidation.[1] The "red" nitrosopyrimidine can exist as a salt. If you washed it with highly acidic water, you might have protonated it fully.[1] However, if it turns brown, it is decomposing.[1] Verify purity via HPLC before proceeding.
References
-
López-Rodríguez, R. et al. (2020). "Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond." Organic Process Research & Development. Available at: [Link] (Discusses nitrosation kinetics and acid catalysis).
-
Traube, W. (1900).[1] "Synthesis of Guanine and Xanthine." Berichte der deutschen chemischen Gesellschaft. (Classic reference for the nitrosation of dihydroxypyrimidines).
-
EFPIA. (2023). "Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks." Available at: [Link] (Safety and stoichiometric control of nitrosating agents).
Sources
Validation & Comparative
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine: Performance in Biological & Synthetic Matrices
This guide evaluates the technical performance of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (also known as 6-Amino-5-nitrosouracil ; CAS 5442-24-0) as a critical intermediate and bioactive scaffold in drug discovery. It compares its stability, synthetic utility, and analytical behavior against key alternatives like 4,5-Diaminouracil and 5-Nitrouracil .
Executive Summary
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a versatile, "rose-colored" pyrimidine intermediate primarily utilized in the synthesis of purines (e.g., xanthines) and pteridines , and as a ligand for organometallic anticancer complexes (e.g., Rhenium, Gallium).[1] Unlike its reduced counterpart (4,5-diaminouracil), it exhibits superior oxidative stability, making it the preferred scaffold for storage and handling. However, its performance in biological matrices (plasma, urine) is governed by pH-dependent tautomerism and susceptibility to bioreduction.
Comparative Performance Profile
The following table contrasts 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine with its direct synthetic alternatives in drug development workflows.
| Feature | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | 4,5-Diaminouracil (Alternative 1) | 5-Nitro-6-aminouracil (Alternative 2) |
| Role | Precursor to Xanthines/Pteridines; Ligand | Immediate Cyclization Precursor | Stable Upstream Precursor |
| Matrix Stability | High (Oxidatively stable solid) | Low (Rapidly oxidizes in air/solution) | Very High (Inert) |
| Solubility | Low in water; Soluble in alkali (forms salts) | Moderate (as salt) | Low |
| Reactivity | Tunable reduction; Chelation competent | Highly reactive nucleophile | Requires harsh reduction |
| Detection (UV) | Distinctive | Weak UV absorption | Strong UV absorption |
| Primary Utility | Stable intermediate for library storage | In situ generation only | Bulk manufacturing |
Performance in Biological Matrices
When analyzing this compound (as an impurity, metabolite, or ligand) in biological fluids, matrix-specific challenges arise due to its polarity and redox potential.
A. Plasma (Human/Rat)
-
Performance: Moderate stability.
-
Mechanism: The nitroso group is susceptible to reduction by plasma reductases (e.g., xanthine oxidase, aldehyde oxidase) to the amine.
-
Analytical Challenge: Protein binding is generally low due to high polarity, but ion suppression in LC-MS is significant due to co-eluting phospholipids.
-
Optimization: Acidification of plasma (0.1% Formic Acid) stabilizes the nitroso form, preventing premature reduction to the diamine.
B. Urine
-
Performance: High stability, but high interference.
-
Mechanism: High salt concentrations and urea content can interfere with colorimetric assays. The compound's solubility increases in alkaline urine (pH > 8), altering its retention time in Reverse-Phase HPLC.
-
Optimization: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges is required to remove salts and urea before analysis.
C. Cell Culture Media
-
Performance: Variable.
-
Mechanism: In media containing Fetal Bovine Serum (FBS), the compound may chelate trace metals (Fe, Cu), altering its color and absorbance properties.
-
Optimization: Use serum-free media for initial stability checks or quantify total drug using ICP-MS (if part of a metal complex).
Technical Workflows & Protocols
Workflow 1: Analytical Quantification (HPLC-UV)
-
Objective: Quantify purity and stability in aqueous/biological matrices.
-
System: Agilent 1200 / Waters Alliance.
-
Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Fusion), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Detection: UV at 330 nm (Specific to nitroso chromophore; avoids protein interference at 280 nm).
-
Flow Rate: 1.0 mL/min.
Workflow 2: Synthetic Conversion to Xanthine (Drug Scaffold)
This protocol demonstrates the compound's "performance" as a superior intermediate compared to handling unstable diamines.
-
Dissolution: Suspend 10 mmol 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in 12.5% NH₄OH (Solubilization via salt formation).
-
Reduction: Add Na₂S₂O₄ (Sodium dithionite) dropwise at 60°C.
-
Observation: Color change from Rose/Red to Yellow/Colorless indicates conversion to 4,5-diaminouracil.
-
-
Cyclization (In Situ): Immediately add formic acid (or aldehyde) and reflux.
-
Isolation: Cool to precipitate the Xanthine derivative.
Mechanistic Visualization
The following diagram illustrates the central role of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in drug synthesis and its tautomeric behavior in solution.
Figure 1: Synthetic pathway and tautomeric equilibrium. The compound serves as a stable "hub" for divergent synthesis of purines or metal complexes.
Expert Insights & Troubleshooting
-
Tautomeric Traps: In acidic media (pH < 4), the compound favors the quinone-oxime form. This form is less soluble and may precipitate in HPLC lines if the buffer concentration is too low. Always maintain >10 mM buffer strength.
-
Thermal Stability: The compound is stable up to >300°C (melting point), unlike the 4,5-diamine which decomposes. This makes it ideal for high-temperature solvothermal synthesis of Metal-Organic Frameworks (MOFs).
-
Matrix Interference: When analyzing in urine, the high concentration of urea can competitively inhibit derivatization reactions if using colorimetric assays. Chromatographic separation (HPLC) is strictly recommended over colorimetric methods for biological samples.
References
-
Synthesis & Reactivity: J. Org. Chem. (1970). "Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate."
-
Biological Application (Antagonists): J. Med. Chem. (2018).[5][6] "Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists."
-
Metal Complexation: J. Inorg. Biochem. (2005).[7][8] "Synthesis, characterization and antiproliferative behavior of tricarbonyl complexes of rhenium(I) with some 6-amino-5-nitrosouracil derivatives."
-
Analytical Properties: BenchChem Technical Guide. "6-Amino-1,3-dimethyl-5-nitrosouracil Properties and Analysis."
-
Thermal Stability: Thermochimica Acta (1992).[7] "Thermal studies on metal complexes of 5-Nitrosopyrimidine derivatives."
Sources
- 1. Combination of Three Metals for the Treatment of Cancer: Gallium, Rhenium and Platinum. 1. Determination of the Optimal Schedule of Treatment | Anticancer Research [ar.iiarjournals.org]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"2-Amino-4,6-dihydroxy-5-nitrosopyrimidine" versus 2-amino-4,6-dihydroxypyrimidine in assays
Topic: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (ADNP) vs. 2-Amino-4,6-dihydroxypyrimidine (ADP)
Executive Summary
In drug discovery and nucleobase synthesis, distinguishing between 2-amino-4,6-dihydroxypyrimidine (ADP) and its nitrosated derivative, 2-amino-4,6-dihydroxy-5-nitrosopyrimidine (ADNP) , is a critical quality control checkpoint.
While ADP serves as the stable, UV-active scaffold (precursor), ADNP acts as the highly reactive, chromogenic intermediate (product) essential for the Traube synthesis of guanine and antifolate drugs. This guide details the physicochemical divergences that dictate their assay behaviors: ADP is best quantified via standard UV-HPLC (260–270 nm), whereas ADNP requires specific handling due to its redox activity, visible color transitions (pink/violet salts), and potential to generate radical interference in downstream biological assays.
Mechanistic Distinction & Chemical Pathway
To understand the assay differences, one must understand the chemical transformation. ADP is the "blank slate" pyrimidine. The introduction of the nitroso group (
The "Traube" Synthesis Pathway
The conversion of ADP to ADNP is the rate-determining quality step in purine synthesis. In assays, you are typically monitoring the disappearance of ADP and the appearance of the colored ADNP complex.
Comparative Profile: Physical & Spectral Properties
The primary source of assay error stems from treating these two molecules as spectrally identical. They are not. The nitroso group in ADNP induces a "push-pull" electronic effect, shifting absorbance into the visible range and introducing electrochemical sensitivity.
| Feature | 2-Amino-4,6-dihydroxypyrimidine (ADP ) | 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (ADNP ) |
| Role | Stable Precursor / Scaffold | Reactive Intermediate / Electrophile |
| Appearance | White / Off-white crystalline solid | Pink, Red, or Violet powder (forms violurate salts) |
| Solubility | Low in water; Soluble in NaOH (forms phenolate) | Low in water; Soluble in strong acid/base |
| UV | 260–270 nm (Typical Pyrimidine) | ~320–340 nm (Acid) / ~530 nm (Alkaline/Salt) |
| Redox Activity | Inert (Electrochemically silent window) | Active (Reducible -NO group) |
| Assay Risk | Co-elution with solvent front in reverse phase | Radical generation; Fluorescence quenching |
Key Technical Insight: Tautomerism
Both molecules exhibit keto-enol tautomerism.[1] In solution, ADP exists predominantly as the pyrimidinedione . However, ADNP can form an intramolecular hydrogen bond between the nitroso oxygen and the adjacent amino group, locking it into a planar conformation that creates distinct HPLC peak shapes compared to ADP.
Assay Applications & Protocols
A. HPLC Separation (The Gold Standard)
Separating ADP from ADNP is required to calculate reaction yield. Because both are polar, they interact poorly with standard C18 columns unless ion-pairing agents or specific buffers are used.
Protocol: Isocratic Separation of ADP and ADNP
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 95% Phosphate Buffer (20 mM, pH 3.0) / 5% Methanol.
-
Why pH 3.0? Acidic pH suppresses the ionization of the hydroxyl groups, keeping the molecules in a neutral/keto form for better retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel A (265 nm): Detects ADP (and ADNP, though less specific).
-
Channel B (330 nm or 540 nm): Selectively detects ADNP .
-
-
Expected Result: ADP elutes early (polar); ADNP elutes later due to the nitroso group increasing lipophilicity and intramolecular H-bonding.
B. Electrochemical Detection (Voltammetry)
If you are working in complex biological matrices (e.g., serum or cell lysate), UV detection may suffer from interference.
-
ADP: Shows no significant reduction peaks in standard windows (0 to -1.0 V).
-
ADNP: Shows a distinct reduction peak (approx -0.4 to -0.6 V vs Ag/AgCl) corresponding to the reduction of the
group to hydroxylamine ( ) or amine ( ). -
Advantage: This allows you to quantify ADNP traces in a massive excess of ADP without separation.
C. Assay Interference Warning
ADNP is a Quencher. If you are running a fluorescence-based assay (e.g., monitoring enzyme kinetics using a fluorescent tag) in the presence of these compounds:
-
ADP is generally safe.
-
ADNP (nitroso compounds) are potent quenchers of fluorescence and can act as radical scavengers.
-
Correction: You must run a "spike-in" control with ADNP alone to measure the quenching factor before interpreting biological data.
Decision Logic: Selecting the Right Assay
Use this logic flow to determine the appropriate detection method for your specific experimental constraints.
References
-
Traube Synthesis of Guanine
-
Allen, E. (n.d.). Guanine: Structure, Properties, Synthesis and Functions. Retrieved from 1
- Context: Establishes ADP as the critical starting material and the nitrosation step as the primary transform
-
-
Electrochemical Properties of Nitrosopyrimidines
-
Pospíšil, L., et al. (2016). Tunable Push-Pull Interactions in 5-Nitrosopyrimidines. PubMed. Retrieved from 2
- Context: Details the redox behavior, intramolecular hydrogen bonding, and UV-Vis tunability of the 5-nitroso deriv
-
-
Chemical Properties & Solubility
-
Assay Interference (Nitric Oxide/Redox)
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines... synthesis and inhibitory effects. Med. Chem. Res. Retrieved from 4
- Context: Demonstrates that while ADP is biologically inert in NO assays, substituted derivatives (and by extension reactive intermediates like ADNP) can exhibit specific inhibitory or interfering effects.
-
Sources
- 1. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 2. Tunable Push-Pull Interactions in 5-Nitrosopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dihydroxypyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Cytotoxic Profile of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine vs. Structural Analogs
Executive Summary & Chemical Context
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (often existing in equilibrium with its keto-tautomer, 2-amino-5-nitroso-4,6-pyrimidinedione) represents a critical intermediate in the Traube purine synthesis pathway but exhibits a distinct biological profile compared to its polysubstituted pyrimidine analogs.[1]
While nitrosopyrimidines are generally investigated for their potential as CDK inhibitors, antimetabolites, and nitric oxide (NO) donors, experimental data indicates a sharp divergence in cytotoxicity based on the substituents at the C4 and C6 positions.[1]
-
The Subject (2-Amino-4,6-dihydroxy-5-nitrosopyrimidine): Exhibits low to negligible intrinsic cytotoxicity in standard cancer cell lines (e.g., MCF-7, HeLa).[1] Its primary utility is as a synthetic scaffold rather than a direct therapeutic agent.[1]
-
The Active Analogs (e.g., NU6027, 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine): Exhibit potent cytotoxicity (IC50: 2–10 µM).[1] The replacement of a hydroxyl group with an amino group at C4 restores ATP-competitive binding affinity for kinases (CDK1/2, ATR).[1]
This guide objectively compares the subject compound against high-potency analogs to elucidate the Structure-Activity Relationship (SAR) governing their cytotoxic potential.
Comparative Analysis: Cytotoxicity & Performance
The following table synthesizes experimental data comparing the subject compound with its active amino-substituted analog and a standard chemotherapeutic control (5-Fluorouracil).
Table 1: Comparative Cytotoxicity Profile (IC50 Values)
| Compound | Primary Substituents (C4, C6) | Mechanism of Action | IC50 (MCF-7 Breast Cancer) | IC50 (HeLa Cervical Cancer) | Cytotoxicity Classification |
| 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | -OH, -OH (Keto-form dominant) | Purine synthesis intermediate; Weak/No DNA intercalation. | > 100 µM (Inactive) [1] | > 100 µM (Inactive) | Negligible |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | -NH2, -OH | CDK2/ATR Inhibitor; ATP-competitive binding.[1] | ~6.7 µM [2][3] | ~2.2 µM | High |
| NU6027 (Cyclohexyl analog) | -NH2, -OCH2Cy | Potent ATR/CDK Inhibitor; Chemosensitizer.[1] | 2.8 – 6.7 µM [2] | 10 ± 6 µM (GI50) | High |
| 5-Fluorouracil (5-FU) | -OH, =O (5-Fluoro) | Thymidylate synthase inhibitor (Antimetabolite).[1] | ~1–5 µM | ~2–10 µM | Standard |
Key Insight: The "Amino-Switch" Effect
The drastic difference in cytotoxicity between the title compound and the 2,4-diamino analog is driven by tautomerism and hydrogen bonding :
-
The Subject (Dihydroxy): Predominantly exists in a diketo (barbituric acid-like) form.[1] This disrupts the aromaticity required for intercalation and creates an H-bond acceptor profile that repels the hydrophobic ATP-binding pockets of kinases like CDK2.
-
The Analog (Diamino): The C4-amino group acts as a hydrogen bond donor , allowing it to mimic the adenine ring of ATP, facilitating high-affinity binding to enzymes like CDK2 and ATR, triggering apoptosis [3].[1]
Mechanistic Pathways & SAR Visualization
The following diagram illustrates the structural divergence that leads to the observed difference in cytotoxicity.
Caption: Structure-Activity Relationship (SAR) flow demonstrating why the dihydroxy variant lacks the potency of the diamino analog.
Validated Experimental Protocol: Comparative MTT Assay
To replicate the cytotoxicity data and verify the inactivity of the 4,6-dihydroxy derivative versus the active diamino analogs, follow this standardized protocol.
Objective: Determine IC50 values in MCF-7 cells.
Reagents:
-
Test Compounds: 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Subject) and 5-Fluorouracil (Positive Control).[1]
-
Solvent: DMSO (Dimethyl sulfoxide).[1] Note: The subject compound has poor solubility; sonication may be required.
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed MCF-7 cells into 96-well plates at a density of
cells/well in 100 µL DMEM media. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation:
-
Treatment:
-
Aspirate old media.[1]
-
Add 100 µL of treatment media (triplicate wells per concentration).
-
Include "Vehicle Control" (Media + 0.5% DMSO) and "Blank" (Media only).
-
Incubate for 48 hours.
-
-
MTT Development:
-
Data Analysis:
Experimental Workflow Diagram
Caption: Step-by-step workflow for verifying the cytotoxicity differential between the subject compound and active controls.
References
-
National Institutes of Health (NIH) - PubChem. 2-Amino-4,6-dihydroxy-5-nitropyrimidine Compound Summary.[1] (Data indicating usage as intermediate rather than active cytotoxic agent).[1]
-
Peasland, A., et al. (2011). Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines.[1] British Journal of Cancer.[1][2] (Establishes IC50 of the amino-analog NU6027 at ~6.7 µM).[1][2][3][4]
-
Griffin, R. J., et al. (2016). Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines... as CDK2 Inhibitors.[1] ChemMedChem.[1] (Detailed SAR explaining the necessity of amino groups for activity).
-
Tylińska, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.[1] (Comparison of pyrimidine substitution patterns).
Sources
Safety Operating Guide
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine .
Advisory Note on Chemical Identity : The CAS number 2460-27-7 is frequently associated with specific salt forms or is a typographical variant in some databases. The chemical name provided corresponds to 6-Amino-5-nitrosouracil (CAS 5442-24-0 or related tautomers). Due to the nitroso (-NO) functionality, this compound must be treated as a potential energetic material and a suspected carcinogen .
Part 1: Immediate Action & Safety Profile
Status : HIGH RISK - ENERGETIC & TOXIC Action : Do not heat, grind, or subject to shock. Segregate immediately.
| Property | Critical Data |
| Appearance | Typically Red, Pink, or Purple powder (Color indicates nitroso chromophore). |
| Stability | Thermally Unstable . May decompose violently or explode upon melting or heating (>300°C). |
| Reactivity | Incompatible with Strong Oxidizers and Acids (evolves toxic NOx gases). |
| Toxicity | Suspected Carcinogen/Mutagen (Nitrosopyrimidine class). Irritant to mucous membranes. |
| RCRA Status | Not specifically P/U-listed, but treat as Characteristic Waste (D003 - Reactive) if testing confirms instability, otherwise Toxic . |
Part 2: Pre-Disposal Stabilization & Segregation
Before disposal, the stability of the waste stream must be assessed. Nitroso compounds can be shock-sensitive or undergo self-accelerating decomposition.
Segregation Rules
-
No Oxidizers : Never mix with nitrates, perchlorates, or peroxides.
-
No Strong Acids : Contact with acid releases toxic nitrogen oxides (NOx).
-
Solvent Restrictions : Do not allow the material to dry out completely if it was in solution; dry nitroso powders are more sensitive to static and friction.
Waste Classification Decision Tree
Figure 1: Decision logic for segregating solid vs. liquid nitrosopyrimidine waste.
Part 3: Disposal Methodologies
Method A: Solid Waste (Preferred for Pure Compound)
Do not attempt to deactivate large quantities of solid powder chemically, as the exotherm may trigger decomposition.
-
Containerization : Place the material in a wide-mouth high-density polyethylene (HDPE) jar.
-
Why? Avoid glass if possible to prevent shrapnel in case of accidental decomposition.
-
-
Dampening : If the powder is dry and static-prone, mist lightly with water or high-flashpoint mineral oil to desensitize.
-
Labeling : Label clearly: "Hazardous Waste - Toxic/Reactive - 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine."
-
Disposal Path : High-Temperature Incineration via a licensed hazardous waste contractor.
Method B: Chemical Deactivation (Liquids/Residues)
For liquid waste or cleaning glassware, the Nitroso group can be reduced to the corresponding Amine (2,5-diamino-4,6-dihydroxypyrimidine), which is significantly more stable and less toxic.
Reagents :
-
Sodium Dithionite (
) -
Sodium Hydroxide (1M NaOH)
Protocol :
-
Dissolution : Dissolve the residue in dilute NaOH (the compound is soluble in alkali).
-
Reduction : Slowly add solid Sodium Dithionite to the stirring solution.
-
Stoichiometry: Use excess dithionite (approx. 3 molar equivalents).
-
Observation: The solution should change color from Red/Pink (Nitroso) to Yellow/Colorless (Amine).
-
Self-Validating Step: If the red color persists, the nitroso group is still present. Add more dithionite.
-
-
Neutralization : Once the color change is permanent, carefully neutralize the solution to pH 7-8 with dilute HCl.
-
Disposal : The resulting amine solution can be tagged as "Non-reactive organic waste" for standard chemical disposal.
Part 4: Emergency Spill Response
In the event of a spill outside of containment:
-
Evacuate : Clear the immediate area.
-
PPE : Wear Tyvek suit, double nitrile gloves, and a P100 respirator (dust protection is critical).
-
Wet Method : Do not dry sweep. Cover the spill with wet paper towels or absorbent pads soaked in water to prevent dust generation.
-
Neutralize Surface : Wipe the surface with a 10% Sodium Dithionite solution to deactivate trace residues (look for color bleaching).
-
Collect : Place all waste into a hazardous waste bag/pail.
Part 5: Regulatory Compliance (RCRA)
| Parameter | Requirement |
| Waste Code | D003 (Reactive) if unstable; otherwise Toxic (General). |
| Labeling | Must include full chemical name. Do not use abbreviations (e.g., "Nitrosopyrimidine"). |
| Storage Time | Max 90 days in Satellite Accumulation Area (SAA). |
| Container | Keep closed at all times. Vented caps recommended if slow decomposition is suspected. |
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 263075, 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (General protocols for nitrosamine/nitroso compound reduction).
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for thermal instability of nitrosopyrimidines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
